molecular formula C17H36O2 B034654 2-(Tetradecyloxy)propan-1-OL CAS No. 104631-71-2

2-(Tetradecyloxy)propan-1-OL

Cat. No.: B034654
CAS No.: 104631-71-2
M. Wt: 272.5 g/mol
InChI Key: OZTHFQSNGNJBBB-UHFFFAOYSA-N
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Description

2-(Tetradecyloxy)propan-1-OL is a branched ether-alcohol compound characterized by a propan-1-ol backbone substituted with a tetradecyloxy (C₁₄H₂₉O) group at the second carbon. In a study on grouper muscle volatiles, this compound was identified as a transient compound enriched in fish muscle at the start of feeding experiments but decreased sharply over time, suggesting metabolic degradation or volatilization during growth . Its role in biological systems, however, remains underexplored compared to structurally related compounds.

Properties

CAS No.

104631-71-2

Molecular Formula

C17H36O2

Molecular Weight

272.5 g/mol

IUPAC Name

2-tetradecoxypropan-1-ol

InChI

InChI=1S/C17H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-19-17(2)16-18/h17-18H,3-16H2,1-2H3

InChI Key

OZTHFQSNGNJBBB-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCOC(C)CO

Canonical SMILES

CCCCCCCCCCCCCCOC(C)CO

Synonyms

1-Propanol, 2-(tetradecyloxy)-

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physical, and functional differences between 2-(Tetradecyloxy)propan-1-OL and analogous propanol derivatives:

Compound Substituents Molar Mass (g/mol) Physical Properties Applications/Findings
This compound C₁₄H₂₉O at C2, -OH at C1 ~272 (estimated)* Likely high hydrophobicity, low volatility (inferred from C14 chain) Transient volatile in grouper muscle; decreases with fish growth
3-(Diethylamino)-2,2-dimethyl-propan-1-ol Diethylamino at C3, two methyl groups at C2 159.27 Density: 0.875 g/cm³; Flash point: 73.9 °C Surfactant or pharmaceutical intermediate; stable under standard conditions
1-[Bis(2-hydroxypropyl)amino]propan-1-ol Bis(2-hydroxypropyl)amino at C1 Not reported Likely hydrophilic due to multiple -OH groups Component in sulfate-based surfactants (e.g., triisopropanolamine lauryl sulfate)
a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Methylamino at C3, thiophenyl at C1 Not reported Not reported Pharmaceutical impurity; detected in drospirenone/ethinyl estradiol synthesis

*Estimated molar mass based on molecular formula (C₁₇H₃₆O₂).

Key Findings from Comparative Analysis:

Structural Influence on Functionality: The long alkyl chain (C14) in this compound enhances hydrophobicity, making it less volatile than smaller alcohols like ethanol. However, its transient presence in grouper muscle suggests enzymatic or oxidative degradation . Compounds with amino groups (e.g., 3-(Diethylamino)-2,2-dimethyl-propan-1-ol) exhibit higher polarity and stability, as evidenced by a flash point of 73.9 °C , whereas sulfur-containing analogs (e.g., thiophenyl derivatives) are typically linked to pharmaceutical intermediates .

Volatility vs. Stability: this compound’s gradual disappearance in fish muscle contrasts with the persistence of nonanal and 2,4-di-tert-butylphenol in the same study, implying differential metabolic pathways for ether-alcohols versus aldehydes or phenols . Surfactant derivatives like 1-[Bis(2-hydroxypropyl)amino]propan-1-ol demonstrate greater chemical stability due to multiple hydroxyl and amino groups, enabling industrial applications .

Data Gaps: Limited physicochemical data (e.g., exact density, solubility) for this compound hinders direct comparison with commercial surfactants. Further studies are needed to elucidate its thermodynamic properties and biodegradation pathways.

Research Implications

The variability in substituent groups among propanol derivatives underscores the importance of structure-activity relationships. For instance:

  • Ether-linked chains (as in this compound) may prioritize environmental or metabolic degradation over industrial utility.
  • Amino-functionalized analogs are better suited for stable formulations, such as personal care products or drug synthesis .

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